2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide
CAS No.:
Cat. No.: VC19962268
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3S |
|---|---|
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | 2-[(4-cyanophenyl)methylsulfonylamino]propanamide |
| Standard InChI | InChI=1S/C11H13N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,7H2,1H3,(H2,13,15) |
| Standard InChI Key | MJGRHDAWOYEVIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide is characterized by a propanamide backbone substituted with a sulfonamido group and a 4-cyanophenylmethyl moiety. The molecular formula is C₁₁H₁₃N₃O₃S, corresponding to a molecular weight of 267.31 g/mol . The sulfonamide group (–SO₂NH–) and cyanophenyl aromatic system contribute to its polarity and potential for hydrogen bonding, influencing both solubility and reactivity.
Key structural features include:
-
A propanamide chain (–CH₂CH₂CONH₂) providing conformational flexibility.
-
A sulfonamide bridge (–SO₂NH–) known for enhancing metabolic stability and target binding affinity.
-
A 4-cyanophenyl group (–C₆H₄CN) introducing electron-withdrawing characteristics that modulate electronic interactions .
Physicochemical Parameters
While experimental data on melting and boiling points remain unreported, the compound’s logP (partition coefficient) can be estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The cyanophenyl group’s electron-deficient nature may further enhance interactions with aromatic residues in biological targets.
Table 1: Key Physicochemical Properties of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃S |
| Molecular Weight | 267.31 g/mol |
| CAS Number | 1190088-03-9 |
| Density | Not Available |
| Estimated logP | 1.2–1.8 |
Synthesis and Manufacturing
Multistep Synthesis Pathways
Industrial-scale production typically employs a convergent strategy, as illustrated by protocols from ambeed.com :
-
Formation of the Sulfonamide Intermediate:
-
Amidation with Propanamide:
-
Coupling the sulfonamide intermediate with propanamide derivatives via nucleophilic acyl substitution.
-
Optimized Conditions: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is reacted with the activated intermediate in THF at 60–65°C for 50 hours, followed by acetic acid-mediated cyclization .
-
-
Purification and Crystallization:
Process Optimization
Recent advances emphasize solvent selection and catalytic efficiency:
-
Solvent Systems: THF and toluene are preferred for their ability to stabilize intermediates, while ethyl acetate facilitates crystallization .
-
Catalysis: CDI outperforms traditional coupling agents like EDC/HOBt in minimizing side reactions, improving yields to 70–80% .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s moderate logP and hydrogen-bonding capacity position it as a candidate for neuroprotective agents. Structural analogs have shown promise in mitigating oxidative stress in neurodegenerative models, likely via Nrf2-mediated antioxidant response element (ARE) activation .
Antibiotic Adjuvants
In combination therapies, sulfonamides like 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide could potentiate β-lactam antibiotics by disrupting bacterial resistance mechanisms. Synergistic effects with penicillin derivatives have been observed in Staphylococcus aureus biofilms .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Sulfonamide Derivatives
The propanamide chain in 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide confers greater metabolic stability compared to ethyl ester derivatives, as evidenced by reduced hepatic clearance in in vitro microsomal assays .
Future Research Directions
-
Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
-
Formulation Development: Nanoencapsulation to enhance oral bioavailability, currently estimated at <40% due to first-pass metabolism .
-
Therapeutic Expansion: Evaluation in oncology models, leveraging Nrf2’s role in chemoresistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume